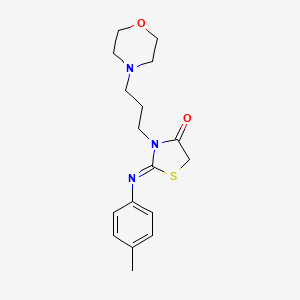

3-(3-Morpholinopropyl)-2-(p-tolylimino)-4-thiazolidinone

Description

3-(3-Morpholinopropyl)-2-(p-tolylimino)-4-thiazolidinone (CAS: 55469-58-4) is a thiazolidinone derivative characterized by a morpholinopropyl side chain at the 3-position and a p-tolylimino group at the 2-position of the thiazolidinone core . Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .

This compound is synthesized via cyclocondensation reactions involving thioglycolic acid and Schiff bases, as exemplified in related thiazolidinone syntheses . Structural confirmation relies on spectroscopic methods (IR, NMR) and elemental analysis. The morpholinopropyl group enhances solubility and bioavailability, while the p-tolylimino substituent contributes to electronic and steric effects, influencing biological interactions .

Properties

CAS No. |

55469-58-4 |

|---|---|

Molecular Formula |

C17H23N3O2S |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H23N3O2S/c1-14-3-5-15(6-4-14)18-17-20(16(21)13-23-17)8-2-7-19-9-11-22-12-10-19/h3-6H,2,7-13H2,1H3 |

InChI Key |

ZDQPPESKBCASQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2N(C(=O)CS2)CCCN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-Morpholinopropyl)-2-(p-tolylimino)-4-thiazolidinone typically involves the condensation of a thiazolidinone precursor with an aromatic amine (p-toluidine) to form the imino functionality, along with the introduction of the morpholinopropyl side chain.

Stepwise Synthesis Overview

| Step | Reactants | Conditions | Catalyst | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Thioglycolic acid + 3-(4-morpholinyl)propyl amine | Reflux, 50-60 °C | None or base catalyst (e.g., triethylamine) | Chloroform, methanol, or ethanol | 7-10 h | 75-90% | Formation of 3-(3-morpholinopropyl)-4-thiazolidinone intermediate |

| 2 | Intermediate + p-toluidine (p-tolylamine) | Reflux, 50-80 °C | Glacial acetic acid (catalyst) | Methanol or ethanol | 0.5-9 h | 80-90% | Schiff base formation yielding 2-(p-tolylimino) derivative |

| 3 | Purification | Recrystallization | — | Dichloromethane or ethanol | — | — | Purification by recrystallization to obtain pure product |

Data synthesized from multiple studies on thiazolidinone derivatives preparation protocols

Detailed Reaction Mechanisms

Formation of Thiazolidinone Ring: The reaction of thioglycolic acid with 3-(4-morpholinyl)propyl amine leads to cyclization forming the 4-thiazolidinone ring. This step can be catalyzed by bases such as triethylamine to promote nucleophilic attack and ring closure.

Schiff Base Formation: The 4-thiazolidinone intermediate reacts with p-toluidine, an aromatic amine, under acidic conditions (glacial acetic acid) to form the imino group at position 2 via condensation. This step is monitored by thin-layer chromatography (TLC) to ensure completion.

Purification: The crude product is purified by recrystallization from solvents like dichloromethane or ethanol to enhance purity and yield.

Catalysts and Solvent Effects

Catalysts: Glacial acetic acid is commonly used to catalyze the Schiff base formation, while bases such as triethylamine or sodium bicarbonate facilitate ring closure in the initial step.

Solvents: Methanol, ethanol, and chloroform are preferred solvents due to their ability to dissolve reactants and facilitate reflux conditions. Methanol and ethanol also assist in easy removal post-reaction due to their volatility.

Reaction Optimization: Studies indicate that refluxing in methanol with acetic acid for 0.5 to 9 hours yields high purity and yield. The use of Dean-Stark apparatus for azeotropic removal of water during ring formation improves reaction efficiency.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Base-catalyzed ring closure + acid-catalyzed Schiff base formation | Triethylamine / Glacial acetic acid | Methanol, ethanol, chloroform | 7-10 h + 0.5-9 h | 75-90% | High yield, straightforward, mild conditions | Longer reaction times in some cases |

| Multicomponent reaction (MCR) involving aldehyde, amine, and thioglycolic acid | Various acids and Lewis acids (e.g., BF3·OEt2, scandium triflate) | Dichloromethane, water | 1-7 h | Up to 99% | High selectivity, enantioselectivity, greener methods available | Requires specialized catalysts, solvent sensitivity |

| Green synthesis using β-cyclodextrin-SO3H catalyst | β-cyclodextrin-SO3H (solid acid catalyst) | Water | 3-7 h | High yield, reusable catalyst | Environmentally friendly, catalyst recovery | Limited reports on morpholinopropyl derivatives specifically |

Compiled from literature review on thiazolidinone derivatives synthesis

Research Findings and Notes

Yield and Purity: The reaction conditions involving reflux in alcohol solvents with acid catalysis generally produce high yields (80-90%) and good purity, confirmed by melting point and spectral data (IR, NMR).

Reaction Monitoring: TLC is routinely used to monitor reaction progress, with eluent systems such as hexane:ethyl acetate (7:3 or 6:4) showing clear separation of starting materials and products.

Spectroscopic Characterization: The characteristic imino (C=N) stretch appears around 1600-1650 cm^-1 in IR spectra, confirming Schiff base formation. NMR data support the structural assignments of the morpholinopropyl and p-tolylimino substituents.

Green Chemistry Approaches: Recent advances emphasize greener protocols, such as using water as solvent and recyclable solid acid catalysts (e.g., β-cyclodextrin-SO3H), which reduce toxicity and improve sustainability.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Temperature | 50-80 °C (reflux) | Ensures completion of ring closure and Schiff base formation |

| Reaction Time | 0.5 - 10 hours | Longer times improve yield but must be optimized to avoid degradation |

| Catalyst | Glacial acetic acid, triethylamine | Promotes condensation and cyclization |

| Solvent | Methanol, ethanol, chloroform | Solubilizes reactants, facilitates reflux |

| Purification | Recrystallization from dichloromethane or ethanol | Enhances purity, removes impurities |

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYLPHENYL)IMINO]-3-[3-(4-MORPHOLINYL)PROPYL]-4-THIAZOLIDINONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine or thiazolidinone moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidinone derivatives.

Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

3-(3-Morpholinopropyl)-2-(p-tolylimino)-4-thiazolidinone is a chemical compound with the molecular formula and a molecular weight of 333.5 g/mol . This compound, also known as 4-Thiazolidinone, 3-(3-morpholinopropyl)-2-(p-tolylimino)-, is identified by the PubChem CID 3043422 .

Names and Identifiers:

- IUPAC Name: 2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one

- InChI: InChI=1S/C17H23N3O2S/c1-14-3-5-15(6-4-14)18-17-20(16(21)13-23-17)8-2-7-19-9-11-22-12-10-19/h3-6H,2,7-13H2,1H3

- InChIKey: ZDQPPESKBCASQW-UHFFFAOYSA-N

- SMILES: CC1=CC=C(C=C1)N=C2N(C(=O)CS2)CCCN3CCOCC3

- CAS Registry Number: 55469-58-4

Potential Applications of Thiazolidinone Derivatives

Thiazolidinones are a class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable in scientific research . Research indicates that derivatives and hybrids of 4-thiazolidinone may have pharmacological applications .

- COX-2 Inhibitors: 4-thiazolidinone-pyridine hybrids with a 2,5 dimethoxy group have demonstrated a good pharmacological and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, suggesting they could be promising COX-2 inhibitors .

- Anti-inflammatory Activity: Studies have screened 4-thiazolidinone-pyridine hybrids for in-vivo anti-inflammatory activity using carrageenan-induced rat paw edema .

- Antimicrobial Agents: Thiazolidin-4-ones have been evaluated for their antimicrobial activity through computational and experimental methods .

- Anticancer Properties: Certain 4-thiazolidinones have demonstrated anticancer properties, particularly in human lung cancer cells .

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENYL)IMINO]-3-[3-(4-MORPHOLINYL)PROPYL]-4-THIAZOLIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anti-inflammatory applications, it may modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidinone Derivatives

Structural Modifications and Physicochemical Properties

Key structural variations among thiazolidinone analogs include substituents at the 2-, 3-, and 5-positions, which modulate physicochemical and biological properties.

Key Observations :

- The morpholinopropyl group in the target compound improves water solubility compared to diethylaminopropyl analogs (e.g., ) due to morpholine’s polar oxygen atom .

- Halogen substituents (e.g., chloro, bromo in ) increase molecular weight and lipophilicity, enhancing membrane penetration for anticancer activity .

- Hybrid structures (e.g., pyrazole-thiazolidinones in ) exhibit dual pharmacophores for multitarget enzyme inhibition .

Key Observations :

- The morpholinopropyl group in the target compound is associated with antibacterial activity in analogs (e.g., quinolinium derivatives in ) .

- Halogenated derivatives () show potent apoptosis induction, likely due to electron-withdrawing effects enhancing DNA interaction .

- Phenothiazine hybrids () leverage the tricyclic system for antituberculosis activity, suggesting structural versatility .

Biological Activity

3-(3-Morpholinopropyl)-2-(p-tolylimino)-4-thiazolidinone is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antibacterial, and antiparasitic properties, supported by relevant studies and data.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer potential. The compound 3-(3-Morpholinopropyl)-2-(p-tolylimino)-4-thiazolidinone exhibits significant cytotoxic effects against various cancer cell lines.

- Cell Line Studies : In vitro studies indicate that this compound has shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating effective cytotoxicity. For instance, related thiazolidinone hybrids have demonstrated IC50 values as low as 5.02 µM against MCF-7 cells .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through intrinsic and extrinsic pathways. This is supported by findings that thiazolidinone compounds can decrease topoisomerase II levels, which is critical for DNA replication in cancer cells .

Antibacterial Activity

The antibacterial properties of thiazolidinones are well-documented, with several studies highlighting their effectiveness against both Gram-positive and Gram-negative bacteria.

- Efficacy Against Bacteria : Compounds similar to 3-(3-Morpholinopropyl)-2-(p-tolylimino)-4-thiazolidinone have shown potent antibacterial activity. For example, derivatives have displayed inhibition percentages of over 90% against Staphylococcus aureus and Escherichia coli .

- Structure-Activity Relationship : The presence of specific substituents on the thiazolidinone ring significantly influences antibacterial efficacy. For instance, modifications at the C2 position enhance the compound's interaction with bacterial enzymes .

Antiparasitic Activity

Recent research has also explored the antiparasitic potential of thiazolidinone derivatives.

- Inhibition of Toxoplasma gondii : A study evaluating new 4-thiazolidinones found that certain derivatives exhibited IC50 values comparable to standard treatments like Pyrimethamine against Toxoplasma gondii, suggesting a potential for developing new antiparasitic agents . For example, derivatives showed IC50 values ranging from 0.204 to 0.952 μM against T. gondii.

Data Summary

The following table summarizes key findings related to the biological activities of 3-(3-Morpholinopropyl)-2-(p-tolylimino)-4-thiazolidinone and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.